![molecular formula C20H24N4OS B5634040 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5634040.png)
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiazole ring, which is also a five-membered ring but contains one nitrogen atom and one sulfur atom . Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . Thiazole derivatives also have diverse biological activities and are found in many important drugs .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyrazole and thiazole rings are typically synthesized through cycloaddition, cyclodesulfurization, or ring-closing reactions . The substituents on the rings, such as the 3,5-dimethyl groups on the pyrazole ring, can be introduced through various functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings, along with the various substituents. The presence of nitrogen and sulfur atoms in the rings would result in a polar molecule with potential sites for hydrogen bonding .Chemical Reactions Analysis
Pyrazole and thiazole rings can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, forming complexes with metal ions . They can also undergo various functional group transformations, such as oxidation, reduction, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents . The melting point, boiling point, and other physical properties would depend on the specific arrangement of atoms in the molecule .Mécanisme D'action
The mechanism of action of this compound would depend on its biological target. Many pyrazole and thiazole derivatives exert their biological effects by interacting with enzymes or receptors in the body . The specific interactions would depend on the structure of the compound and the nature of its target .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-5-7-19-21-18(13-26-19)20(25)23(4)12-16-8-6-9-17(11-16)24-15(3)10-14(2)22-24/h6,8-11,13H,5,7,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJQZAHDFNJFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N(C)CC2=CC(=CC=C2)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

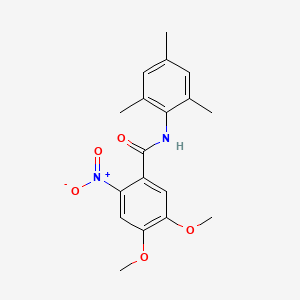
![ethyl [1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperidin-2-yl]acetate](/img/structure/B5633962.png)
![N-[3-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5633966.png)
![1-methyl-4-[(5-nitro-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5633979.png)
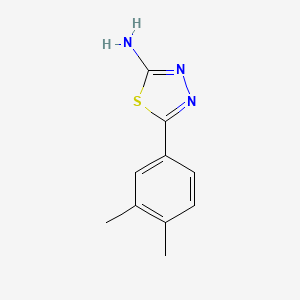
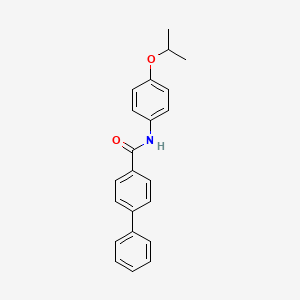
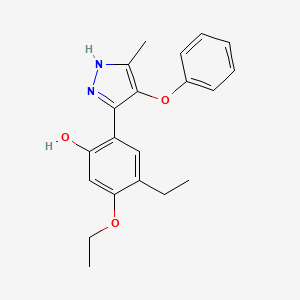
![2-(4-ethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5634017.png)
![4-{[ethyl(2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5634021.png)
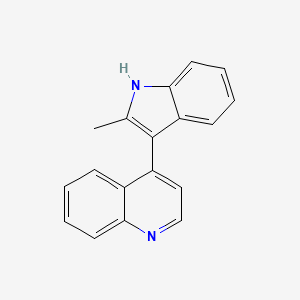
![5-({3-[(2-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5634028.png)
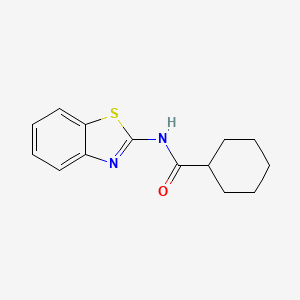
![2-{1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzothiazole](/img/structure/B5634057.png)
![2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5634058.png)